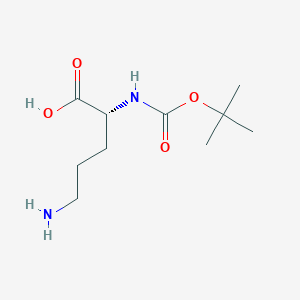
(R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid
説明
(R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H20N2O4 and its molecular weight is 232,28 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid, commonly referred to as Boc-D-Orn-OH, is a compound with significant implications in biochemical research and pharmaceutical applications. This article delves into its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C10H20N2O4
- Molecular Weight : 232.28 g/mol
- CAS Number : 159877-12-0
- Purity : Typically ≥98% .
The compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions.
This compound is a derivative of ornithine and plays a crucial role in various biological processes:
- Protein Synthesis : It serves as a building block in the synthesis of peptides and proteins. The Boc group allows for selective coupling reactions during peptide synthesis.
- Cell Signaling : The compound may influence cellular signaling pathways by modulating the availability of ornithine, which is a precursor for polyamines that are critical for cell growth and differentiation.
In Vitro Studies
Several studies have explored the biological activity of this compound:
- Cell Proliferation : Research indicates that this compound can enhance the proliferation of certain cell lines by providing necessary substrates for protein synthesis and cellular metabolism.
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes related to arginine metabolism, which may have implications in cancer therapy by affecting tumor growth dynamics .
Case Studies
- Cancer Research : In studies focusing on arginase inhibitors, this compound has demonstrated potential in modulating tumor microenvironments by altering arginine availability. This modulation can lead to reduced tumor growth in preclinical models .
- Peptide Therapeutics : The compound has been utilized in the synthesis of bioactive peptides that exhibit antimicrobial properties, showcasing its versatility in drug development .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption but limited blood-brain barrier permeability. This characteristic makes it more suitable for peripheral applications rather than central nervous system targets .
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Cell Proliferation | Enhances proliferation in specific cell lines |
| Enzymatic Inhibition | Inhibits arginase, affecting tumor growth dynamics |
| Peptide Synthesis | Serves as a building block for bioactive peptides |
| Gastrointestinal Absorption | High absorption with limited blood-brain barrier permeability |
特性
IUPAC Name |
(2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPVNPYPOOQUJF-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427153 | |
| Record name | Boc-D-Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159877-12-0 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-D-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159877-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-D-Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















